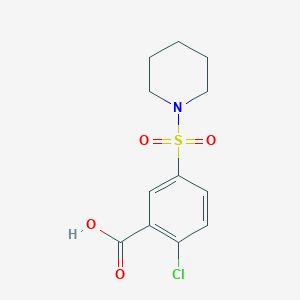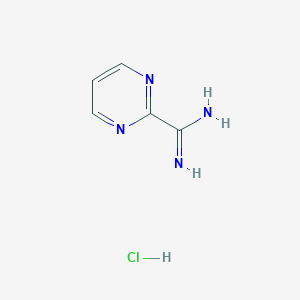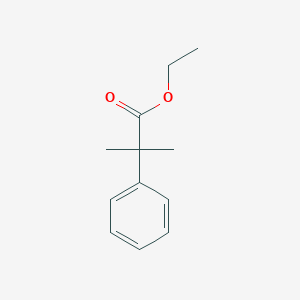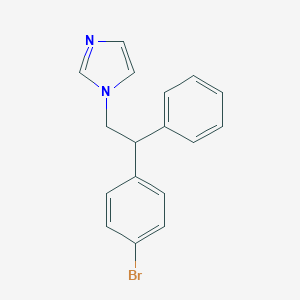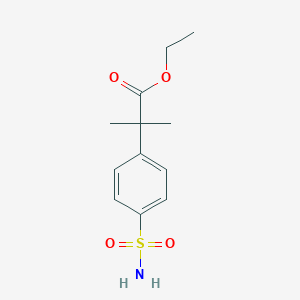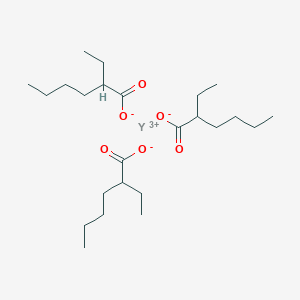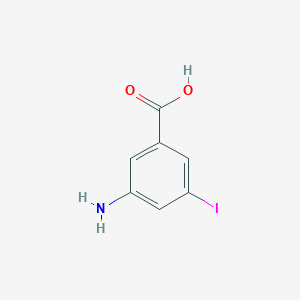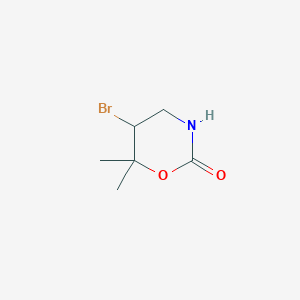
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one is a chemical compound that belongs to the oxazinanone family. It is also known as BDO and has been extensively studied for its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of BDO is not fully understood. However, it has been reported to inhibit the growth of microorganisms by disrupting the cell membrane and inhibiting protein synthesis. BDO has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
BDO has been reported to have low toxicity and has shown no significant adverse effects on human health. However, further studies are required to fully understand the biochemical and physiological effects of BDO.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BDO in lab experiments is its high purity and yield. Additionally, BDO has been reported to have a broad spectrum of biological activities, which makes it a potential candidate for various applications. However, the limitations of using BDO include its high cost and limited availability.
Zukünftige Richtungen
For the use of BDO include the synthesis of new bioactive compounds, the investigation of its mechanism of action, and the development of new catalytic systems.
Synthesemethoden
The synthesis of 5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one involves the reaction of 6,6-dimethyl-2-oxo-1,3-oxazinan-5-yl chloride with sodium bromide in the presence of potassium carbonate. The reaction takes place in acetonitrile and is carried out under reflux conditions. This method has been reported to yield high purity and high yield of BDO.
Wissenschaftliche Forschungsanwendungen
BDO has been extensively studied for its potential applications in various fields of research. It has been reported to have antimicrobial, antifungal, and antitumor properties. BDO has also been used as a ligand in the synthesis of metal complexes and has shown promising results in catalytic reactions. Additionally, BDO has been used as a starting material in the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
107262-09-9 |
|---|---|
Produktname |
5-Bromo-6,6-dimethyl-1,3-oxazinan-2-one |
Molekularformel |
C6H10BrNO2 |
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
5-bromo-6,6-dimethyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-6(2)4(7)3-8-5(9)10-6/h4H,3H2,1-2H3,(H,8,9) |
InChI-Schlüssel |
PEBDQLCSOMCQSI-UHFFFAOYSA-N |
SMILES |
CC1(C(CNC(=O)O1)Br)C |
Kanonische SMILES |
CC1(C(CNC(=O)O1)Br)C |
Synonyme |
2H-1,3-Oxazin-2-one,5-bromotetrahydro-6,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







